molecular formula C17H14BrN3O B6355049 (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone CAS No. 618091-90-0

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone

Cat. No.: B6355049
CAS No.: 618091-90-0
M. Wt: 356.2 g/mol
InChI Key: YGDKVNISASSUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone features a pyrazole core substituted with an amino group at position 5, a 4-bromophenyl group at position 1, and a p-tolyl (4-methylphenyl) methanone at position 2. Its molecular formula is C₁₇H₁₄BrN₃O, with a monoisotopic mass of 363.03 g/mol. The bromine atom and p-tolyl group contribute to its electronic and steric properties, making it a candidate for pharmacological and materials science applications .

Properties

CAS No.

618091-90-0

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3

InChI Key

YGDKVNISASSUOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone typically involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the introduction of the p-tolyl group through a Friedel-Crafts acylation reaction. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

2.1. General Reaction Types

Compounds with a pyrazole core, like (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone , can participate in various chemical reactions typical for aminopyrazole derivatives. These include:

  • Nucleophilic Substitution Reactions : The bromine atom on the phenyl ring can be substituted with other nucleophiles, potentially altering the compound's biological activity.

  • Electrophilic Aromatic Substitution : The tolyl group can undergo electrophilic substitution reactions, which might affect the compound's pharmacokinetic properties.

  • Hydrolysis and Condensation Reactions : The methanone group can participate in hydrolysis or condensation reactions, which are important for synthesizing derivatives.

2.2. Specific Reaction Conditions

The reactivity of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone is influenced by the functional groups present. Key factors affecting reaction conditions include:

  • Solvent Choice : Polar solvents like DMF or acetonitrile can enhance the reactivity of the compound in certain reactions.

  • Temperature and pH : Changes in temperature and pH can significantly affect the stability and reactivity of the compound.

3.1. Domino Reactions

Domino reactions, such as those involving arylglyoxals with pyrazol-5-amines, can provide selective access to complex pyrazolo-fused derivatives. These reactions often require a Brønsted acid promoter like p-TsOH and can be optimized by varying the solvent and temperature conditions .

EntryPromoter (Amount, equiv)SolventTemperature (°C)Yield (%)
5p-TsOH (1.0)DMF10063
9p-TsOH (1.0)DMF12070

Scientific Research Applications

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key analogs and their substituent-driven differences:

Compound Name R₁ (Pyrazole Position 1) R₂ (Methanone Aryl Group) Molecular Formula Key Properties/Activities References
Target Compound 4-Bromophenyl p-Tolyl (4-methylphenyl) C₁₇H₁₄BrN₃O Under investigation for kinase inhibition potential
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone Phenyl 4-Chlorophenyl C₁₆H₁₂ClN₃O Higher lipophilicity (Cl vs. Br); antimicrobial activity
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone 4-Fluorophenyl p-Tolyl C₁₇H₁₄FN₃O Orally bioavailable p38 MAP kinase inhibitor (RO3201195)
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone 4-Chlorophenyl 4-Bromophenyl C₁₆H₁₁BrClN₃O Anti-tubercular activity (MIC = 0.78 μg mL⁻¹)
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(m-tolyl)methanone 3-Chlorophenyl 3-Methylphenyl C₁₇H₁₄ClN₃O Requires safety handling (GHS classification)
Key Observations:

p-Tolyl (electron-donating methyl group) may improve metabolic stability compared to electron-withdrawing groups like 4-chlorophenyl .

Biological Activity :

  • The 4-fluorophenyl analog (RO3201195) exhibits high selectivity for p38 MAP kinase due to fluorine’s electronegativity and optimal size for target binding .
  • 4-Bromophenyl derivatives show superior anti-tubercular activity (e.g., MIC = 0.78 μg mL⁻¹), likely due to bromine’s bulk enhancing interactions with bacterial targets .

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl groups, as seen in and .
  • Bromine’s reactivity in SNAr reactions facilitates further functionalization compared to chlorine or fluorine .

Physicochemical Properties

The table below compares molecular weights, solubility, and calculated logP values (via ChemSpider/PubChem):

Compound Name Molecular Weight (g/mol) Calculated logP Solubility (Predicted)
Target Compound 363.03 3.8 Low (lipophilic)
4-Chlorophenyl analog 297.74 3.2 Moderate
4-Fluorophenyl analog 295.31 2.9 High (due to fluorine)
Anti-TB bromophenyl analog 392.63 4.1 Very low
Notes:
  • Fluorine’s electronegativity enhances solubility and bioavailability, as seen in RO3201195 .

Crystallographic and Stability Data

  • Target Compound: No crystallographic data is available, but SHELX software (–5) is widely used for structural validation of similar compounds .
  • 4-Chlorophenyl analog: Exhibits planar pyrazole-methanone conformation, with halogen bonding observed in crystal structures .

Biological Activity

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone, also known by its chemical formula C17H14BrN3O, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a pyrazole ring with a bromophenyl and a p-tolyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular structure of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone can be represented as follows:

  • Molecular Formula : C17H14BrN3O
  • Molecular Weight : 356.22 g/mol
  • SMILES : CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N

This compound's structure includes functional groups that are often associated with biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of pyrazole derivatives has indicated various potential therapeutic effects, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have shown that pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, some pyrazole derivatives have been evaluated for their antifungal activity. The presence of halogen substituents, such as bromine, has been linked to enhanced antifungal effects . The exact mechanisms remain under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Recent studies utilizing density functional theory (DFT) have suggested that pyrazole derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Screening : A comprehensive study evaluated various pyrazole derivatives against common bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial activity, highlighting the importance of structural modifications .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone to various biological targets. These studies indicated favorable interactions with enzymes involved in bacterial cell wall synthesis, supporting its potential as an antibacterial agent .
  • In Vivo Studies : Preliminary in vivo studies have suggested that certain pyrazole derivatives can reduce inflammation and improve outcomes in models of bacterial infection. However, further research is needed to establish the therapeutic efficacy and safety profiles of these compounds .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleMIC (mg/mL)Reference
Antibacterial(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone0.0039 - 0.025
AntifungalSimilar Pyrazole DerivativeNot specified
AntioxidantVarious Pyrazole DerivativesEffective

Q & A

Q. What are the standard synthetic routes for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step process:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions (e.g., ethanol, 80°C, 5–8 hours) to form the pyrazole ring .

Substituent Introduction : Bromination at the 4-position of the phenyl group using N-bromosuccinimide (NBS) in dichloromethane (DCM) under UV light .

Methanone Linkage : Friedel-Crafts acylation or Ullmann coupling to attach the p-tolyl group to the pyrazole core, often catalyzed by CuI or Pd-based catalysts .
Characterization :

  • NMR : Confirm regiochemistry of the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and amine group (δ 4.5–5.5 ppm).
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta bromophenyl placement) .

Q. How is the compound’s purity validated, and what analytical techniques are prioritized?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns (ACN/water gradient) to detect impurities (<0.5% threshold) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 410.08) and isotopic patterns for bromine .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Enzyme Inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorogenic substrates (IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side products?

Methodological Answer:

  • Catalyst Screening : Replace traditional Lewis acids (e.g., AlCl₃) with recyclable ionic liquids or zeolites to reduce waste .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 8 hours to 30 minutes) and improve regioselectivity in pyrazole formation .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., nitroso derivatives) and adjust stoichiometry .

Q. What computational strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., H-bonding with Arg120) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values using ML algorithms (R² > 0.85) .

Q. How do structural modifications (e.g., replacing bromine with fluorine) impact bioactivity and pharmacokinetics?

Methodological Answer:

  • SAR Table :

    SubstituentLogPMIC (µg/mL)Solubility (mg/mL)
    Br3.212.50.05
    F2.825.00.12
    CF₃3.56.250.03
  • Metabolic Stability : Compare hepatic microsomal half-lives (e.g., Br: t₁/₂ = 45 min; F: t₁/₂ = 90 min) .

Q. What crystallographic insights explain its solid-state stability or polymorphic behavior?

Methodological Answer:

  • X-ray Analysis : The 4-bromophenyl group adopts a coplanar conformation with the pyrazole ring (dihedral angle < 10°), enhancing π-π stacking .
  • Hirshfeld Surface Analysis : Identify dominant intermolecular interactions (e.g., C–H···O contacts: 25% contribution) .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. antibacterial efficacy) be resolved?

Methodological Answer:

  • Dose-Response Curves : Use Hill slope analysis to distinguish off-target effects (e.g., cytotoxicity at IC₅₀ > 50 µM vs. antibacterial activity at IC₅₀ < 10 µM) .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(non-target cells)/IC₅₀(target cells); SI > 10 indicates therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.